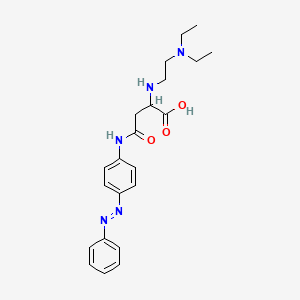

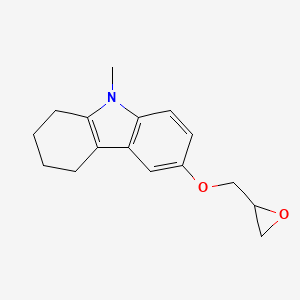

methanone CAS No. 1070269-49-6](/img/structure/B2405746.png)

[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

1,2,3-triazoles have garnered significant interest due to their stability against metabolic degradation and unique interactions. In the case of our compound, researchers synthesized it through a Cu(I)-catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting compound demonstrated moderate to excellent antimicrobial activity against various strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibited substantial potency with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL.

Antiviral Potential

While specific studies on this compound’s antiviral properties are scarce, 1,2,3-triazoles have shown promise as antiviral agents . Further investigations could explore its efficacy against viral infections.

Antioxidant Properties

1,2,3-triazoles, including our compound, may possess antioxidant activity due to their unique chemical structure. However, dedicated studies are needed to confirm this potential .

Anticancer Research

1,2,3-triazoles have been investigated as potential anticancer agents. Our compound’s chelating activity (due to unpaired electrons on the nitrogen atom) could contribute to its biological spectrum . Further studies could assess its cytotoxicity and selectivity against cancer cells.

Antitubercular and Antimalarial Studies

Given the urgent need for novel antitubercular and antimalarial drugs, exploring this compound’s activity against Mycobacterium tuberculosis and Plasmodium species would be valuable .

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone, also known as [1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone, is presumed to be the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

This compound acts as a potent, high-efficacy agonist of the CB1 and CB2 receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 and CB2 receptors, mimicking the effects of naturally occurring neurotransmitters.

Result of Action

The molecular and cellular effects of this compound’s action are similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . Unlike δ9-thc, synthetic cannabinoids like this compound are often associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and even death .

properties

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-12-3-1-11(2-4-12)9-19-10-13(16-17-19)14(20)18-5-7-21-8-6-18/h1-4,10H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVMNGHJRPGLIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)

![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)

![4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2405679.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2405684.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)